Rac-(2r,3r)-2-(1,5-dimethyl-1h-pyrazol-4-yl)oxolane-3-carboxylic acid

Description

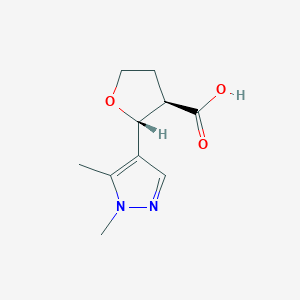

This compound (molecular formula: C₁₁H₁₆N₂O₃, CAS: EN300-794425) is a racemic mixture of the (2R,3R) enantiomer featuring an oxolane (tetrahydrofuran) ring substituted at position 2 with a 1,5-dimethylpyrazole group and at position 3 with a carboxylic acid. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is methylated at positions 1 and 5, contributing to steric bulk and influencing electronic properties.

Properties

IUPAC Name |

(2R,3R)-2-(1,5-dimethylpyrazol-4-yl)oxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-6-8(5-11-12(6)2)9-7(10(13)14)3-4-15-9/h5,7,9H,3-4H2,1-2H3,(H,13,14)/t7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBYFNQNRYQDRM-VXNVDRBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2C(CCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)[C@H]2[C@@H](CCO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H19N3O4

- Molar Mass : 281.31 g/mol

- CAS Number : 1969288-26-3

The compound belongs to the class of organic compounds known as phenylpyrazoles, which are characterized by a pyrazole ring attached to a phenyl group. This structure is significant for its biological activity, particularly in modulating various biochemical pathways.

The biological activity of this compound is largely attributed to its interaction with specific biochemical targets. Key findings include:

- Phosphodiesterase Inhibition : The compound has been shown to inhibit 3',5'-cyclic AMP phosphodiesterase 4D (PDE4D), which plays a critical role in regulating cellular signaling pathways involving cAMP. This inhibition can lead to increased levels of cAMP, influencing various physiological processes such as inflammation and neuronal signaling .

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| PDE4D Inhibition | Increases cAMP levels | |

| Toxicity Assessment | Non-toxic in Ames test | |

| CYP450 Interaction | Inhibits CYP450 1A2 and 2C19 |

Case Studies and Research Findings

- Inflammation Modulation : A study demonstrated that this compound significantly reduced inflammatory markers in animal models. The mechanism was linked to the modulation of the cAMP pathway through PDE4D inhibition .

- Neuroprotective Effects : Research indicated that this compound may have neuroprotective properties by enhancing synaptic plasticity through increased cAMP levels. This effect was observed in vitro using neuronal cell cultures exposed to neurotoxic agents .

- Antioxidant Activity : The compound exhibited antioxidant properties by scavenging free radicals in various assays, suggesting potential applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the oxolane-3-carboxylic acid core but differ in substituents and heterocyclic systems:

Key Observations :

Heterocycle Substitution: The target compound’s pyrazole group (1,5-dimethyl) contrasts with the imidazole in , which has a more basic nitrogen and stronger hydrogen-bonding capacity.

Functional Group Diversity: The nitro, thioxo, and cyano groups in introduce electron-withdrawing effects and reactivity distinct from the carboxylic acid in the target compound.

Molecular Weight and Complexity :

- The tetrahydropyrimidine derivative has a significantly higher molecular weight (471.49 g/mol) due to fused rings and multiple substituents, which may reduce metabolic stability compared to simpler oxolane derivatives.

Q & A

Basic: What are the optimal synthetic routes for preparing rac-(2R,3R)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid?

Answer:

The synthesis typically involves multi-step organic reactions. Key steps include:

- Pyrazole Ring Formation : Alkylation of 1,5-dimethylpyrazole precursors using reagents like NaN₃ in DMF at 50°C to introduce substituents .

- Oxolane Ring Construction : Cyclization of diols or epoxides under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the tetrahydrofuran ring .

- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH or HCl to yield the final carboxylic acid .

Critical Parameters : Solvent choice (DMF, THF), temperature control (50–100°C), and catalyst selection significantly impact yields. Purification via column chromatography or recrystallization from ethanol is recommended .

Basic: How is the stereochemical configuration of rac-(2R,3R) confirmed experimentally?

Answer:

Stereochemistry is validated using:

- X-ray Crystallography : Provides definitive proof of the (2R,3R) configuration by resolving bond angles and spatial arrangement .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm racemic mixtures .

- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate diastereomers and verify trans/cis configurations .

Advanced: How do substituents on the pyrazole ring (e.g., 1,5-dimethyl groups) influence the compound’s reactivity and biological activity?

Answer:

- Steric Effects : The 1,5-dimethyl groups hinder rotation, stabilizing specific conformations that enhance binding to biological targets (e.g., enzymes) .

- Electronic Effects : Methyl groups donate electron density, altering the pyrazole ring’s electrophilicity and modulating interactions with nucleophilic residues in protein active sites .

- Biological Implications : Preliminary studies suggest dimethyl substitution improves anti-inflammatory activity by enhancing solubility and target affinity .

Methodology : Compare analogues (e.g., 1-methyl vs. 1,5-dimethyl derivatives) via SPR binding assays and molecular docking simulations .

Advanced: What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

Answer:

- Cross-Validation : Use complementary techniques (e.g., X-ray for absolute configuration vs. NMR for solution-state conformation) .

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., using VT-NMR) that may conflict with static crystal structures .

- Computational Modeling : DFT calculations (e.g., Gaussian) reconcile discrepancies by simulating energetically favorable conformations .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

Answer:

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and propose stepwise pathways .

- Isotopic Labeling : Use O-labeled water or C-labeled precursors to trace oxygen/carbon flow during cyclization .

- In Situ Spectroscopy : FTIR or Raman spectroscopy detects transient species (e.g., oxonium ions) in acid-catalyzed ring-forming steps .

Basic: What methods ensure purity and structural fidelity of the final compound?

Answer:

- Analytical HPLC : Quantify purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry : Confirm molecular weight (C₁₁H₁₆N₂O₃, MW 224.26) via ESI-MS or MALDI-TOF .

- Elemental Analysis : Validate empirical formula (C, H, N, O content) within ±0.4% deviation .

Advanced: What approaches are used to study the compound’s interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., , , ) to proteins like COX-2 .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cryo-EM/X-ray Crystallography : Resolves 3D structures of the compound bound to targets (e.g., enzymes) at <3 Å resolution .

Advanced: How does the oxolane ring’s conformation affect the compound’s pharmacological properties?

Answer:

- Ring Puckering : Chair vs. twist-boat conformations alter the carboxylic acid’s spatial orientation, impacting hydrogen-bonding capacity with targets .

- Solvent Effects : Polar solvents (e.g., water) stabilize extended conformations, enhancing bioavailability compared to nonpolar environments .

Methodology : Compare MD simulations (e.g., AMBER) with experimental solubility/logP data to model bioactivity .

Basic: What spectroscopic techniques characterize the compound’s functional groups?

Answer:

- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 7.2–7.8 ppm), oxolane (δ 3.5–4.5 ppm), and carboxylic acid (δ 12–13 ppm) .

- IR Spectroscopy : Identify carbonyl (1700–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) stretches .

- UV-Vis : Detect π→π* transitions in the pyrazole ring (λₐᵦₛ ~260 nm) .

Advanced: How are racemic mixtures resolved to isolate enantiomerically pure (2R,3R) forms?

Answer:

- Chiral Resolution : Use diastereomeric salt formation with (−)-cinchonidine or (+)-α-methylbenzylamine .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer’s ester .

- Chiral SFC : Supercritical fluid chromatography with Chiralpak IG columns achieves >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.